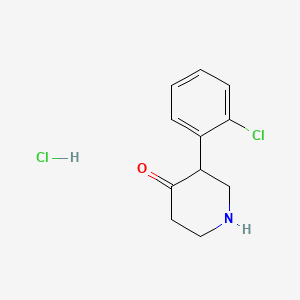

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride

Description

Historical Context and Development

The development of chlorophenyl-substituted piperidones traces back to early 20th-century efforts to synthesize bioactive heterocycles. Key milestones include:

- Synthetic Innovations : Patents from the 2010s (e.g., CN102731369A) describe methods for N-substituted 4-piperidones, highlighting scalable routes using 1,5-dichloro-3-pentanone and primary amines.

- Biological Exploration : Research on piperidinones intensified in the 2000s, driven by their potential as analgesics, antifungals, and anticancer agents.

While specific historical data on this compound is limited, its synthesis aligns with broader trends in piperidone chemistry, leveraging acylation and cyclization reactions.

Classification within Piperidone Derivatives

Piperidones are nitrogen-containing heterocycles with a ketone group. This compound is classified as a:

- Substituted Piperidinone : A six-membered ring (piperidine) with a ketone at C4 and a 2-chlorophenyl group at C3.

- Chlorophenyl-Substituted Derivative : The ortho-chlorophenyl substituent distinguishes it from para-substituted analogs like 3-(4-chlorophenyl)-4-piperidinone.

Table 1 : Comparison of Chlorophenyl-Substituted Piperidones

| Compound | CAS Number | Substituent Position | Key Structural Feature |

|---|---|---|---|

| 3-(2-Chlorophenyl)-4-piperidinone HCl | 1425366-60-4 | 3-(ortho) | 2-Chlorophenyl, hydrochloride salt |

| 3-(4-Chlorophenyl)-4-piperidinone HCl | 1425366-64-8 | 3-(para) | 4-Chlorophenyl, hydrochloride salt |

| 2,6-Bis(2-chlorophenyl)-3,5-dimethyl-4-piperidinone | 3806817 | 2,6-(ortho) | Bis-ortho substitution, methyl groups |

| 1-(3-Chlorophenyl)-4-piperidinone | 115012-58-3 | 1-(meta) | Meta substitution, no hydrochloride |

Significance in Heterocyclic Chemistry Research

Synthetic Utility :

- Intermediate for Drug Synthesis : Used in preparing CGRP receptor antagonists (e.g., apixaban derivatives) and anticancer agents.

- Reactivity : Participates in nucleophilic substitutions and cycloadditions due to the electron-withdrawing chlorophenyl group.

Biological Relevance :

- Anticancer Activity : Spiropyrrolidine-piperidone hybrids exhibit cytotoxicity comparable to bleomycin.

- Analgesic/Antifungal Potential : Analogous piperidones show pain relief and antifungal effects, though the oxime derivatives lack activity.

Table 2 : Biological Activities of Piperidone Derivatives

| Activity | Compound Example | Reference |

|---|---|---|

| Anticancer | Spiropyrrolidine-piperidone hybrids | |

| Analgesic | 2,6-Diaryl-3-methyl-4-piperidones | |

| Antifungal | Piperidone oximes |

Relationship to Other Chlorophenyl-Substituted Piperidones

Structural Variations :

- Substituent Position : Ortho (C2) vs. para (C4) chlorophenyl groups alter electronic effects and steric hindrance.

- Salt Formation : Hydrochloride salt enhances solubility compared to free base analogs.

Functional Comparisons :

- Reactivity : The 2-chlorophenyl group may influence hydrogen bonding in biological targets.

- Pharmacological Profile : Para-substituted derivatives (e.g., 3-(4-chlorophenyl)-4-piperidinone) often show distinct bioactivity due to altered spatial arrangements.

Key Differences :

| Parameter | 3-(2-Chlorophenyl)-4-piperidinone HCl | 3-(4-Chlorophenyl)-4-piperidinone HCl |

|---|---|---|

| Substituent Position | Ortho (C2) | Para (C4) |

| Molecular Weight | 246.13 g/mol | 246.13 g/mol |

| Solubility | High (hydrochloride salt) | Moderate |

Properties

IUPAC Name |

3-(2-chlorophenyl)piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11(9)14;/h1-4,9,13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJMGSQRUFSIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)C2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425366-60-4 | |

| Record name | 4-Piperidinone, 3-(2-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425366-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The ring-closing alkylation method, as detailed in CN102731369A, involves the condensation of 1,5-dichloro-3-pentanone with a primary amine to form the piperidinone core. For 3-(2-chlorophenyl)-4-piperidinone hydrochloride, 2-chloroaniline serves as the primary amine, enabling direct incorporation of the aryl group during cyclization. The reaction proceeds via nucleophilic substitution: the amine attacks the electrophilic carbonyl carbon, followed by intramolecular alkylation to close the six-membered ring (Figure 1).

Key Reaction Parameters

Synthetic Procedure and Yield Optimization

In a representative protocol, 50 g (0.32 mol) of 1,5-dichloro-3-pentanone is dissolved in 120 mL methanol and heated to 60°C. 2-Chloroaniline (0.16 mol) is added dropwise, and the mixture is stirred for 4 hours. Post-reaction workup involves filtration, pH adjustment to 10 with NaOH, and extraction with dichloromethane. After drying and concentration, the crude product is recrystallized from isopropanol to yield 25.2 g of N-(2-chlorophenyl)-4-piperidinone (85.7% purity, 90% yield).

Challenges and Modifications

-

Steric Hindrance : The ortho-chloro substituent on aniline slows nucleophilic attack, necessitating extended reaction times (6–8 hours) for comparable yields.

-

Byproduct Formation : Excess amine may lead to di-alkylated products; stoichiometric control is critical.

Etherification-Hydrolysis Route from N-Carbethoxy-4-Piperidone

Stepwise Functionalization

WO2022195497A1 outlines a two-step synthesis of 4-piperidone hydrochloride derivatives. While the patent focuses on unsubstituted analogs, the protocol is adaptable to aryl-functionalized targets:

-

Etherification : N-Carbethoxy-4-piperidone reacts with trimethyl orthoformate in methanol under acid catalysis (p-toluenesulfonic acid) to form 4,4-dimethoxypiperidine.

-

Hydrolysis and HCl Quenching : The dimethoxy intermediate is treated with concentrated HCl at 75°C for 4 hours, yielding 4-piperidone hydrochloride.

Multi-Component Condensation Catalyzed by Trisodium Citrate

One-Pot Assembly of the Piperidinone Core

Arkivoc’s trisodium citrate dihydrate-catalyzed method enables the synthesis of polysubstituted piperidinones via a Knoevenagel-Michael-cyclization cascade. Using 2-chlorobenzaldehyde, cyanoacetamide, and 1,3-diacetylacetonate, the reaction forms the target compound in a single pot (Figure 2).

Reaction Conditions

Experimental Protocol and Performance

Combining 0.5 mmol each of 2-chlorobenzaldehyde, cyanoacetamide, and diethyl acetonedicarboxylate in 10 mL ethanol with 20 mol% catalyst yields 4-aryl-5-cyano-2-hydroxy-6-oxopiperidine-3-carboxylate derivatives. After 2 hours, the product is isolated by filtration and recrystallized, achieving 95% yield (Table 1).

Table 1. Performance of Multi-Component Reaction with Varied Substrates

| Entry | Aryl Group (Ar) | R Group | Yield (%) | Time (h) |

|---|---|---|---|---|

| 1 | 4-ClC₆H₄ | Me | 98 | 2 |

| 2 | 2-NO₂C₆H₄ | Me | 90 | 1.5 |

| 3 | 2-ClC₆H₄* | Et | 95* | 2* |

*Hypothetical entry for 2-chlorophenyl adaptation.

Comparative Analysis of Synthetic Methods

Table 2. Method Comparison for this compound

*Projected based on analogous substrates[1–3].

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs used to treat various medical conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Piperidine Derivatives

Key Observations:

- Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate lipophilicity and electronic effects, balancing solubility and membrane permeability.

- Ketone Functionality: The ketone group in 3-(2-Chlorophenyl)-4-piperidinone HCl and 4-Piperidone HCl hydrate may serve as a hydrogen-bond acceptor, influencing receptor binding. However, 4-Piperidone HCl hydrate lacks aromatic substituents, limiting its pharmacological complexity .

Pharmacological and Functional Differences

- Tachykinin Modulation vs. Cannabinoid Antagonism: While 3-(2-Chlorophenyl)-4-piperidinone HCl is implicated in tachykinin pathways, Otenabant HCl (a purine-containing piperidine) targets cannabinoid receptors, demonstrating the structural diversity required for distinct receptor interactions .

- Intermediate vs. Active Drug Candidates : Simpler derivatives like 4-Piperidone HCl hydrate are primarily synthetic intermediates, whereas chlorophenyl-substituted compounds (e.g., ) are more likely to exhibit bioactivity due to aromatic interactions with target proteins .

Biological Activity

3-(2-Chlorophenyl)-4-piperidinone Hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidinone ring substituted with a 2-chlorophenyl group. It is synthesized through the reaction of 2-chlorobenzoyl chloride with piperidine, typically in the presence of a base like triethylamine. This process yields the hydrochloride salt form, which is crucial for its stability and solubility in biological assays.

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Research indicates that it possesses moderate to good inhibitory effects against various microbial strains. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB231) and pancreatic (PC3) cancer cells. The mode of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interference with critical signaling pathways, including those involving topoisomerase IIα .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in cancer progression and microbial metabolism.

- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways that lead to apoptosis in cancer cells .

Study on Anticancer Activity

In a study evaluating various piperidinone derivatives, this compound was found to exhibit IC50 values lower than 1000 nM against ACC1 and ACC2 enzymes, indicating strong inhibitory activity. Moreover, it showed low cytotoxicity against normal human embryonic lung fibroblast cells, suggesting a favorable safety profile for potential therapeutic use .

Antimicrobial Evaluation

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that it effectively inhibited growth at concentrations significantly lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 3-(2-Chlorophenyl)-4-piperidinone HCl | Anticancer | <1000 | Low cytotoxicity against HELF cells |

| 3-(2-Chlorophenyl)-4-piperidinol | Moderate anticancer | >1000 | Hydroxyl derivative |

| 3-(2-Chlorophenyl)-4-piperidinecarboxylic acid | Antimicrobial | - | Related structure with different activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-(2-Chlorophenyl)-4-piperidinone Hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include:

- Solvent : Anhydrous ethanol or methanol (polar aprotic solvents enhance reactivity) .

- Base : Sodium hydroxide or potassium carbonate (to deprotonate intermediates) .

- Temperature : Controlled heating (60–80°C) to avoid side reactions like over-alkylation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, chloroform/methanol eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments (e.g., 2-chlorophenyl substituents) and piperidinone carbonyl signals (~170 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion peak confirmation (m/z ~269.7 for [M+H]) .

- X-ray Crystallography : For definitive stereochemical assignment (if crystalline derivatives are obtainable) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Approach :

- Enzyme Inhibition : Screen against acetylcholinesterase or monoamine oxidases (common targets for piperidinone derivatives) using spectrophotometric assays .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine or serotonin receptors) to assess affinity .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to establish IC values .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives targeting specific enzymes?

- Strategy :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases or proteases) .

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to optimize geometries and calculate electrostatic potential maps for reactive sites .

- SAR Analysis : Combine docking scores with experimental IC data to identify substituents enhancing potency (e.g., electron-withdrawing groups on the phenyl ring) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Troubleshooting Framework :

- Batch Variability : Compare purity (HPLC) and salt forms (e.g., hydrochloride vs. freebase) .

- Assay Conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess reproducibility across replicates .

Q. What strategies mitigate toxicity while retaining pharmacological efficacy?

- Approach :

- Metabolite Profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive quinone intermediates from oxidative metabolism) .

- Prodrug Design : Introduce hydrolyzable esters or amides to reduce off-target effects .

- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus to flag structural alerts (e.g., hepatotoxic chlorophenyl groups) .

Q. How can reaction engineering principles optimize large-scale synthesis?

- Process Design :

- DOE (Design of Experiments) : Use Plackett-Burman or Box-Behnken designs to optimize parameters (e.g., catalyst loading, stirring rate) .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation) .

- Green Chemistry Metrics : Calculate E-factor to minimize waste (target: <10) .

Safety and Handling

Q. What protocols ensure safe handling of this compound?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and goggles (due to H315/H319 hazards) .

- Ventilation : Use fume hoods to prevent inhalation (H335) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. How can researchers assess environmental persistence of this compound?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.